molecular formula C24H37N3O B4284844 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE

Cat. No.: B4284844
M. Wt: 383.6 g/mol
InChI Key: XCMGCMXBQDUPJO-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the cyclohexene and piperazine intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c1-20(2)23-10-8-22(9-11-23)18-26-14-16-27(17-15-26)19-24(28)25-13-12-21-6-4-3-5-7-21/h6,8-11,20H,3-5,7,12-19H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMGCMXBQDUPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 3
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 5
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE
Reactant of Route 6
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE

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